![molecular formula C9H18Cl2N4 B2414592 2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride CAS No. 2137773-90-9](/img/structure/B2414592.png)
2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride
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Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride, also known as 2-[2-(triazol-1-yl)ethyl]piperidine;dihydrochloride:
Pharmaceutical Development
This compound is frequently utilized in the development of new pharmaceuticals due to its unique chemical structure. The triazole ring is known for its stability and bioactivity, making it a valuable scaffold in drug design. It can be used to create inhibitors for various enzymes, including carbonic anhydrase, which is crucial in treating conditions like glaucoma and epilepsy .
Antimicrobial Agents
The triazole moiety in this compound is also significant in the synthesis of antimicrobial agents. Triazole derivatives have shown potent activity against a wide range of bacteria and fungi. This makes the compound a promising candidate for developing new antibiotics and antifungal medications .
Cancer Research
In cancer research, 2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride is used to synthesize compounds that can induce apoptosis in cancer cells. Studies have shown that triazole-containing compounds can inhibit the growth of cancer cells and are being explored for their potential as chemotherapeutic agents .
Neuroprotective Agents
This compound is also being investigated for its neuroprotective properties. Triazole derivatives have been found to protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Material Science
In material science, the compound is used to create polymers and other materials with enhanced properties. The triazole ring can improve the thermal stability and mechanical strength of polymers, making them suitable for various industrial applications .
Agricultural Chemicals
The compound is also applied in the development of agricultural chemicals. Triazole derivatives are used as fungicides and herbicides due to their ability to inhibit the growth of fungi and weeds, thus protecting crops and improving agricultural yields .
Bioconjugation
In bioconjugation, this compound is used to link biomolecules together. The triazole ring can form stable bonds with various functional groups, making it an excellent tool for creating bioconjugates used in diagnostics and therapeutic applications .
Catalysis
Lastly, the compound is used in catalysis. Triazole-containing compounds can act as catalysts in various chemical reactions, including click chemistry, which is widely used in organic synthesis and drug development .
Mechanism of Action
Target of Action
The primary target of 2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target, the Carbonic Anhydrase-II enzyme, through direct binding with the active site residues . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .
Pharmacokinetics
The compound’s inhibitory potential against the carbonic anhydrase-ii enzyme suggests that it may have good bioavailability .
Result of Action
The compound’s action results in moderate inhibition of the Carbonic Anhydrase-II enzyme . This could potentially affect the pH balance in the body, given the role of this enzyme in maintaining pH homeostasis.
properties
IUPAC Name |
2-[2-(triazol-1-yl)ethyl]piperidine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-2-5-10-9(3-1)4-7-13-8-6-11-12-13;;/h6,8-10H,1-5,7H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWWLMKNDBXSDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2C=CN=N2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride |
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